
ASTX660
概要
説明
Tolinapant is a potent, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). It has shown significant activity in preclinical and clinical studies, particularly in the treatment of various cancers, including T-cell lymphomas and colorectal cancer .
準備方法
トリナパントの合成には、フラグメントベースの創薬を含む複数のステップが含まれます。 合成経路には、通常、求核置換および環化などの化学反応のシリーズを通じて、重要な中間体の形成が含まれます . 工業生産方法は、高収率と純度を確保するために最適化されており、精製には高性能液体クロマトグラフィー(HPLC)などの高度な技術が用いられることがよくあります。
化学反応の分析
Mechanism of IAP Antagonism
ASTX660 binds to BIR2 and BIR3 domains of XIAP with K<sub>i</sub> values of 6.3 nM and 14.7 nM, respectively, disrupting caspase inhibition . It induces rapid degradation of cIAP1/2 (DC<sub>50</sub> = 38 nM in MDA-MB-231 cells) via ubiquitin-proteasome pathways . This dual mechanism converts TNFα from a survival signal to a death ligand, requiring TNFα co-stimulation for full apoptotic activation .
Immunogenic Cell Death (ICD) Induction
Combined with TNFα, this compound triggers ICD markers in HNSCC cell lines:
Marker | UMSCC-46 (Δ over control) | UMSCC-47 (Δ over control) | Source |
---|---|---|---|
Surface CRT | +48% | +52% | |
HSP70 | +35% | +41% | |
HMGB1 release | 2.1-fold increase | 1.8-fold increase |
These effects occur during early apoptosis (Annexin V+/PI- stage) and require TNFα priming .
Antigen Presentation Enhancement
This compound modulates antigen processing machinery (APM) components in tumor cells:
Table 1: APM component regulation after this compound + TNFα treatment
Component | UMSCC-46 | UPCI-SCC-090 | MEER | MOC2 |
---|---|---|---|---|
HLA-A,B,C | ↑ 2.3× | ↑ 1.9× | ↑ 2.1× | ↑ 1.7× |
ERp57 | ↑ 1.5× | ↔ | ↑ 1.3× | ↔ |
TAP1 | ↑ 1.8× | ↑ 1.4× | ↔ | ↔ |
This MHC class I upregulation enhances CD8<sup>+</sup> T cell-mediated killing (2.4-fold increase at E:T ratio 1:1) .
Pharmacokinetic Profile
Phase I trial data (N=45) revealed dose-dependent PK parameters :
Dose (mg) | C<sub>max</sub> (ng/mL) | AUC<sub>0-24</sub> (ng·h/mL) | t<sub>1/2</sub> (h) |
---|---|---|---|
60 | 88.6 ± 34.1 | 369 ± 97.6 | 15.6 ± 4.23 |
180 | 493 ± 312 | 2580 ± 1770 | 14.8 ± 4.64 |
Drug accumulation ratio (Day 7/Day 1 AUC) = 2.1 at 180 mg dose . Bioanalytical LC-MS/MS methods show linear quantification from 1-500 ng/mL with <11.4% CV .
Analytical Characterization
Validated LC-MS/MS parameters for this compound quantification :
Chromatography
- Column: Acquity BEH C18 (1.7 µm, 50×2.1 mm)
- Mobile Phase: 0.1% HCOOH in H<sub>2</sub>O/ACN gradient
- RT: 1.62 min
Mass Transitions
Compound | Q1 (m/z) | Q3 (m/z) | CE (V) |
---|---|---|---|
This compound | 540.5 | 439.3 | 38 |
d<sub>4</sub>-ASTX660 | 554.5 | 443.3 | 40 |
Extraction recovery: 84.2-92.1% using methyl tert-butyl ether .
Combination Effects
Synergistic interactions observed with:
科学的研究の応用
トリナパントは、科学研究において幅広い応用があります。
化学: アポトーシスタンパク質の阻害とその細胞死経路における役割を研究するためのツール化合物として使用されます。
生物学: トリナパントは、特に癌細胞において、細胞死と生存のメカニズムを理解するための研究に使用されます。
医学: 臨床的には、トリナパントは、T細胞リンパ腫や大腸癌など、さまざまな癌を治療する可能性を調査されています。 .
産業: 製薬業界では、トリナパントは治療薬として開発されており、その有効性と安全性を評価するための臨床試験が進行中です.
作用機序
トリナパントは、cIAP1、cIAP2、およびXIAPに結合して活性を阻害することによって作用を発揮します。この阻害により、癌細胞におけるアポトーシスのシグナル伝達経路が回復および促進され、細胞死につながります。 さらに、トリナパントは、免疫原性の細胞死の誘導を通じて、適応免疫系と自然免疫系の両方を活性化することができます . この二重作用により、免疫調節特性を備えた強力な抗癌剤となっています。
類似化合物との比較
トリナパントは、cIAP1、cIAP2、およびXIAPに対するナノモルレベルのバランスのとれた効力で独自性があります。類似の化合物には、次のIAPアンタゴニストが含まれます。
ビリナパント: 作用機序は似ていますが、化学構造が異なるIAPアンタゴニスト。
LCL161: cIAP1およびcIAP2も標的とするIAPアンタゴニストですが、薬物動態特性が異なります。
Debio 1143: さまざまなIAPに対してより幅広い活性を示すIAPアンタゴニスト。トリナパントの独自性は、その非ペプチドミメティック構造と、アポトーシス性細胞死と免疫原性細胞死の両方を誘導する能力にあります
生物活性
ASTX660 is a novel non-peptidomimetic antagonist of inhibitors of apoptosis proteins (IAPs), particularly targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). Its development is rooted in the need for effective cancer therapies that can overcome apoptosis resistance, a common feature in various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and its potential therapeutic applications.
This compound enhances apoptosis in cancer cells primarily through the following mechanisms:
- Inhibition of IAPs : By antagonizing cIAP1, cIAP2, and XIAP, this compound disrupts the anti-apoptotic signals that these proteins provide, thereby promoting cell death in response to apoptotic stimuli .
- Activation of Extrinsic Apoptosis Pathway : this compound sensitizes cancer cells to death receptor-mediated apoptosis by enhancing the effects of tumor necrosis factor (TNF) and TRAIL (TNF-related apoptosis-inducing ligand). This sensitization leads to increased activation of effector caspases, particularly caspase-3 and caspase-7, which are critical for executing the apoptotic program .
- Induction of Immunogenic Cell Death (ICD) : this compound has been shown to promote ICD by increasing the expression of immunogenic markers in tumor cells. This effect is observed in head and neck squamous cell carcinoma (HNSCC) models, where this compound enhances radiation-induced ICD and boosts antigen processing machinery (APM) components such as MHC class I .
Preclinical Findings
Cell Line Studies : In vitro studies demonstrated that this compound alone does not exhibit significant cytotoxicity across various colorectal cancer (CRC) cell lines at concentrations up to 10 µM. However, at concentrations as low as 40 nM, it effectively reduces cIAP2 levels and enhances TRAIL-mediated cytotoxicity .
Combination Therapy : The combination of this compound with TRAIL resulted in a significant increase in apoptotic cell death compared to TRAIL alone. This was evidenced by enhanced processing of caspases and increased percentages of Annexin V-positive cells, indicating active apoptosis .
Clinical Findings
A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors or lymphoma. Key findings include:
- Safety Profile : The maximum tolerated dose (MTD) was established at 210 mg/day with a recommended Phase II dose (RP2D) of 180 mg/day. Common adverse events included fatigue (33%), vomiting (31%), and nausea (27%) with manageable toxicity levels .
- Pharmacodynamics : this compound was rapidly absorbed with maximum plasma concentrations reached within 0.5 to 1 hour post-administration. It effectively suppressed cIAP1 levels in peripheral blood mononuclear cells, indicating its biological activity at the RP2D .
- Preliminary Efficacy : Evidence of clinical activity was noted in a patient with cutaneous T-cell lymphoma, suggesting potential therapeutic benefits that warrant further investigation in larger studies .
Case Study 1: Colorectal Cancer
In a comparative study against birinapant (a peptidomimetic IAP antagonist), this compound demonstrated superior sensitization effects when combined with TRAIL in CRC models. The study highlighted that while birinapant induced more pronounced effects on XIAP degradation, this compound's mechanism relied on cIAP2 inhibition and mitochondrial amplification of apoptotic signals .
Case Study 2: Head and Neck Cancer
This compound was tested in HNSCC models where it enhanced radiation-induced ICD. The combination treatment led to increased clonal expansion of antigen-specific T lymphocytes and upregulation of MHC class I on tumor cells, indicating its potential to enhance anti-tumor immunity .
特性
IUPAC Name |
1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXOHEXZVKOGEV-DNRQZRRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799328-86-1 | |
Record name | ASTX-660 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799328861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASTX660 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLINAPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHZ9ZC3YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。